molecular formula C23H29NO5 B2972569 [2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 4-ethylbenzoate CAS No. 1003240-02-5

[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 4-ethylbenzoate

Cat. No. B2972569
CAS RN: 1003240-02-5
M. Wt: 399.487
InChI Key: SZMPXBBFRVDWKI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound “[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] pyridine-4-carboxylate” has a molecular weight of 372.4 g/mol and an exact mass of 372.16852187 g/mol . It has a topological polar surface area of 86.8 Ų . The compound is water-soluble, with a solubility of >55.9 µg/mL . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts . It also has a rotatable bond count of 11 .

Scientific Research Applications

  • Versatile Intermediate for Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with some structural similarity to the requested chemical, is a highly versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. This demonstrates the potential of such compounds in creating diverse chemical structures (Honey et al., 2012).

  • Intramolecular Cyclization : Compounds structurally related to the requested chemical have been used in the synthesis and intramolecular cyclization of certain acids, showing their utility in complex organic synthesis processes (Shipilovskikh et al., 2009).

  • Catalytic Activity in Organic Reactions : Certain derivatives, like phthalocyanine complexes, have been used as catalysts in organic reactions such as the oxidation of cyclohexene. This indicates the role of similar compounds in catalysis (Saka et al., 2013).

  • Potential in Drug Synthesis : The ability to undergo modifications, as demonstrated in related compounds, indicates potential applications in the synthesis of drug-like molecules with diverse pharmacological activities (Deady et al., 2005).

  • Synthesis of Water-Soluble Metal Complexes : Compounds with similar functional groups have been used in the synthesis of water-soluble coinage metal N-heterocyclic carbene complexes, which have applications in medicinal chemistry (Pellei et al., 2012).

  • Antimicrobial and Antioxidant Studies : Certain synthesized compounds structurally related to the requested molecule have shown antimicrobial and antioxidant activities, suggesting potential for such compounds in pharmaceutical applications (Raghavendra et al., 2016).

  • Synthesis of α-Ketoamide Derivatives : The use of OxymaPure/DIC in the synthesis of α-ketoamide derivatives, a process relevant to the synthesis of the requested compound, demonstrates the compound's utility in creating novel chemical entities (El‐Faham et al., 2013).

  • Activation of Herbicides by Light : Research on oxyfluorfen and RH-8817, which are structurally similar, indicates the importance of such compounds in the field of agricultural chemistry (Devlin et al., 1983).

  • Ring Hydrolysis in Quinazoline Derivatives : The hydrolysis of ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, a compound with some similarity to the requested chemical, demonstrates the potential for complex chemical transformations (Shemchuk et al., 2010).

  • Synthesis and Characterization of Novel Depsides : The synthesis and antibacterial activity of depsides similar to the requested compound show its relevance in developing new antibacterial agents (Lv et al., 2009).

  • HPLC Method Validation for UV-Filters : Research involving UV-filters that share functional groups with the requested compound illustrates the importance of such chemicals in cosmetic science (Nyeborg et al., 2010).

  • Oxidative Coupling in Organic Synthesis : The oxidative coupling of benzoic acids with internal alkynes, relevant to compounds like the requested one, highlights its role in advanced organic synthesis (Shimizu et al., 2009).

properties

IUPAC Name

[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-4-17-7-10-19(11-8-17)23(26)29-16-22(25)24-14-13-18-9-12-20(27-5-2)21(15-18)28-6-3/h7-12,15H,4-6,13-14,16H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMPXBBFRVDWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC(=C(C=C2)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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